Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAKAOAPIZUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590459 | |
| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177276-41-4 | |
| Record name | 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177276-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperazin-1-yl)piperidine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution with Boc-Protected Piperidine
A widely adopted method involves nucleophilic substitution between piperazine and a Boc-protected piperidine derivative. The reaction typically employs tert-butyl 4-bromopiperidine-1-carboxylate as the electrophilic component. Piperazine acts as the nucleophile, displacing bromide under mild basic conditions.
Reaction Conditions :
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Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile .
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) .
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Temperature : Room temperature to 60°C, with reaction times ranging from 12 to 24 hours .
Mechanistic Insights :
The Boc group stabilizes the piperidine nitrogen, preventing unwanted side reactions. Piperazine’s primary amine attacks the electrophilic carbon adjacent to the bromide, facilitating SN2 displacement. The reaction’s efficiency hinges on the base’s ability to deprotonate piperazine, enhancing its nucleophilicity .
Yield and Purification :
Reported yields range from 70% to 85%, with purification via column chromatography using ethyl acetate/hexane gradients .
Reductive Amination of Piperidine-4-Carboxaldehyde
An alternative route utilizes reductive amination between piperidine-4-carboxaldehyde and tert-butyl piperazine-1-carboxylate. This method avoids halogenated intermediates, aligning with green chemistry principles.
Reaction Conditions :
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .
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Catalyst : Acetic acid (10–20 mol%) to protonate the imine intermediate .
Mechanistic Insights :
The aldehyde reacts with the primary amine of piperazine to form an imine, which is subsequently reduced to the secondary amine. The Boc group remains intact due to its stability under mildly acidic conditions .
Yield and Purification :
Yields of 65–75% are typical, with recrystallization from ethanol/water mixtures enhancing purity .
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale production often employs solid-phase synthesis to improve reproducibility and reduce solvent waste. A resin-bound piperidine derivative reacts with Boc-piperazine in a continuous flow reactor.
Reaction Conditions :
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the nucleophilic substitution reaction, significantly reducing reaction times.
Reaction Conditions :
-
Catalyst : 2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO) radical, enhancing reaction efficiency under oxygen atmosphere .
Yield and Kinetics :
Reaction completion within 2 hours, yielding 85–90% product .
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Industrial Feasibility |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85% | 12–24 h | Moderate | High |
| Reductive Amination | 65–75% | 6–8 h | Low | Moderate |
| Solid-Phase Synthesis | >90% | 3–4 h | High | Very High |
| Microwave-Assisted | 85–90% | 2 h | Moderate | High |
Key Research Findings
-
Catalyst Optimization : TEMPO radicals in microwave-assisted reactions minimize byproduct formation, improving yield .
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Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, whereas dichloroethane improves radical stability .
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Boc Deprotection Risks : While the Boc group is generally stable, prolonged exposure to acidic conditions during workup can lead to partial deprotection, necessitating careful pH control .
Industrial Applications and Challenges
Pharmaceutical manufacturers favor solid-phase synthesis for its scalability, though initial setup costs are high . Regulatory constraints require stringent purification, often involving high-performance liquid chromatography (HPLC) . Environmental regulations increasingly push for solvent-free or aqueous-based methods, prompting research into enzymatic catalysis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Targeted Protein Degradation
One of the most prominent applications of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce targeted degradation of specific proteins within cells, offering a novel strategy for drug discovery and development. The compound acts as a semi-flexible linker that connects a ligand for the target protein with an E3 ligase ligand, facilitating the formation of a ternary complex necessary for degradation .
Key Benefits:
- Enhanced Selectivity: The incorporation of this compound into PROTACs can improve selectivity towards target proteins.
- Optimized Drug-like Properties: The structural characteristics of this compound contribute to favorable pharmacokinetic profiles, which are crucial for therapeutic efficacy.
Anticancer Research
Recent studies have highlighted the potential use of this compound in anticancer therapies. Its ability to modulate protein levels through targeted degradation makes it a candidate for developing treatments against various cancers where specific oncoproteins play critical roles . For instance, compounds derived from this structure have been investigated for their effects on signaling pathways involved in tumor growth and metastasis.
PROTAC Development
A study published in Nature Communications demonstrated that incorporating this compound into PROTACs led to significant reductions in target protein levels in cancer cell lines. The research emphasized the importance of linker rigidity and orientation in optimizing the efficacy of these degraders .
Table 1: Summary of PROTAC Efficacy
| Compound | Target Protein | Efficacy (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| PROTAC A | Oncoprotein X | 15 nM | HeLa | |
| PROTAC B | Oncoprotein Y | 25 nM | MCF7 |
Pharmacokinetic Studies
Pharmacokinetic studies have shown that compounds based on this compound exhibit favorable absorption and metabolism profiles. In vivo studies indicated that these compounds maintain good bioavailability and low clearance rates, making them suitable candidates for further development into therapeutic agents .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 14 |
| Volume of Distribution (L/kg) | 0.6 |
| Half-life (min) | 80 |
| Bioavailability (%) | 42 |
Mechanism of Action
The mechanism of action of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Key Findings :
- Aromatic vs. Heterocyclic Substituents : Phenethyl and pyrimidinyl groups enhance lipophilicity and target engagement, respectively, compared to the unsubstituted piperazine in the parent compound .
Functional Group Variations
Key Findings :
- Amino and Bromo Groups: These substituents expand synthetic utility, allowing downstream modifications critical for optimizing drug candidates .
- Thiol Functionality : Unique to mercaptoethyl derivatives, this group introduces redox-sensitive or metal-binding properties absent in the parent compound .
Physicochemical Properties
Key Insights :
- Lipophilicity: Cyanomethyl and benzyloxy substituents alter solubility and membrane permeability compared to the parent compound .
Biological Activity
Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C_{14}H_{22}N_2O_2. The compound features a piperidine ring, a piperazine moiety, and a tert-butyl ester group, which contribute to its lipophilicity and biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. It has shown promising activity against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). The compound acts as an inhibitor of MenA, an enzyme critical for menaquinone biosynthesis in bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 13 - 22 | |
| Other analogs | Mycobacterium tuberculosis | 8 - 10 |
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it exhibits cytotoxic effects on various cancer cell lines. The structural modifications in the piperazine and piperidine rings appear to enhance its potency against cancer cells.
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (epidermoid carcinoma) | < 20 | |
| Analog 1 | Jurkat (leukemia) | < 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Piperazine Moiety : Contributes to binding affinity and selectivity towards biological targets.
- Tert-butyl Group : Enhances lipophilicity, improving membrane permeability.
- Carboxylate Functionality : Essential for interaction with active sites of enzymes and receptors.
Case Study 1: Inhibition of Mtb
In a study aimed at developing new inhibitors for Mtb, this compound was identified as a lead compound. It demonstrated significant bactericidal activity when used in combination with other drugs targeting the electron transport chain. The combination therapy achieved nearly complete sterilization of Mtb in vivo within two weeks .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated that modifications to the piperazine ring significantly enhanced the cytotoxicity against A431 and Jurkat cells, suggesting that further structural optimization could yield more potent antitumor agents .
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperazine ring under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.
- Coupling Reactions : Reacting Boc-protected piperazine with a functionalized piperidine derivative, often via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Deprotection : Selective removal of the Boc group using acidic conditions (e.g., HCl in dioxane) to yield the final product.
Key catalysts include Pd(PPh₃)₄ for coupling reactions, while solvents like DMF or THF are commonly used .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for tert-butyl (~1.4 ppm) and piperazine/piperidine protons (2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₇N₃O₂: 270.2178).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX or CCP4 software suites are employed to refine crystallographic data .
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer:
Q. How is purity assessed, and what thresholds are acceptable for research use?
Methodological Answer:
- HPLC : Purity ≥95% is typical, with retention time matching reference standards.
- TLC : Monitor reaction progress using silica plates (e.g., ethyl acetate/hexane eluent, Rf ~0.3–0.5).
Impurities (e.g., de-Boc byproducts) should be <5% for reliable biological assays .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic rotational barriers in piperazine/piperidine rings by acquiring spectra at 25°C and −40°C.
- COSY/NOESY : Identify through-space couplings to confirm stereochemistry.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What strategies optimize reaction yields in large-scale syntheses?
Methodological Answer:
Q. How can computational models predict the compound’s biological activity?
Methodological Answer:
Q. What methods address gaps in toxicological data for this compound?
Methodological Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- In Vitro Cytotoxicity : Assess IC₅₀ in HEK293 or HepG2 cells via MTT assays.
- Metabolic Stability : Use liver microsomes to predict in vivo clearance rates .
Q. How is regioselectivity achieved during functionalization of the piperazine ring?
Methodological Answer:
- Directed Lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions.
- Protecting Group Strategies : Employ orthogonal groups (e.g., Fmoc for primary amines) to direct substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
